molecular formula C10H19NO4 B1283491 4-Boc-3-methoxy-morpholine CAS No. 195964-53-5

4-Boc-3-methoxy-morpholine

Cat. No.: B1283491
CAS No.: 195964-53-5
M. Wt: 217.26 g/mol
InChI Key: PGLXBLAVDAYETC-UHFFFAOYSA-N
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Description

4-Boc-3-methoxy-morpholine (CAS: 937254-55-2) is a morpholine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a methoxy substituent at the 3-position of the morpholine ring. The Boc group is widely used in organic synthesis to protect amine functionalities, offering stability under acidic and basic conditions while allowing selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .

With a molecular formula of C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol, this compound is typically supplied at 97% purity for research and industrial use . Its applications span intermediate synthesis in drug discovery, particularly in constructing bioactive molecules requiring protected amine moieties.

Properties

IUPAC Name

tert-butyl 3-methoxymorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(12)11-5-6-14-7-8(11)13-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLXBLAVDAYETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Boc-3-methoxy-morpholine can be synthesized through various synthetic routes. One common method involves the reaction of morpholine-3,4-dicarboxylic acid 4-tert-butyl ester with methanol. The reaction typically requires the use of a base, such as sodium hydride, to deprotonate the methanol and facilitate the nucleophilic substitution reaction.

Another method involves the protection of 3-methoxy-morpholine with Boc anhydride in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 4-Boc-3-methoxy-morpholine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials are often sourced in bulk, and the reactions are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Boc-3-methoxy-morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an alkyl halide can result in the formation of an alkylated morpholine derivative.

    Deprotection: The major product is 3-methoxy-morpholine with a free primary amine group at the fourth position.

Mechanism of Action

The mechanism of action of 4-Boc-3-methoxy-morpholine is primarily related to its chemical reactivity. The Boc protecting group provides stability during synthetic transformations, allowing for selective modification of other functional groups in the molecule. Upon deprotection, the free amine group can participate in various biochemical interactions, including binding to enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Morpholine Derivatives

The following table compares 4-Boc-3-methoxy-morpholine with structurally related morpholine compounds, emphasizing differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
4-Boc-3-methoxy-morpholine C₁₀H₁₉NO₄ 217.26 Boc (4-position), Methoxy (3-position) Intermediate in drug synthesis; amine protection
4-(4-Nitrobenzyl)morpholine C₁₁H₁₄N₂O₃ 222.24 Nitrobenzyl (4-position) Crystal structure studies; potential energetic material due to nitro group
4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine C₁₂H₁₆FNO₂ 237.26 Fluoro-methoxybenzyl (aromatic substituent) Investigated for pharmacological activity (e.g., CNS modulation)
4-(3-Bromo-4-methoxybenzyl)morpholine C₁₂H₁₆BrNO₂ 286.17 Bromo-methoxybenzyl (aromatic substituent) Building block for cross-coupling reactions (e.g., Suzuki-Miyaura)
4-Fmoc-3-carboxymethyl-morpholine C₂₁H₂₁NO₅ 367.40 Fmoc (4-position), Carboxymethyl (3-position) Peptide synthesis; orthogonal protection strategies

Key Structural and Functional Differences

Substituent Effects on Reactivity: The Boc group in 4-Boc-3-methoxy-morpholine provides steric protection for amines, making it ideal for stepwise synthesis. Fluoro and bromo substituents in aromatic derivatives (e.g., ) modulate electronic properties and bioavailability. Fluorine improves metabolic stability, while bromine enables cross-coupling reactions in medicinal chemistry.

Molecular Weight and Solubility :

  • 4-Boc-3-methoxy-morpholine has a lower molecular weight (217.26 g/mol) compared to bulkier derivatives like 4-Fmoc-3-carboxymethyl-morpholine (367.40 g/mol), which may influence solubility in organic solvents .

Applications in Drug Discovery :

  • 4-Boc-3-methoxy-morpholine is primarily used as a synthetic intermediate, whereas derivatives like 4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine are explored for direct pharmacological effects due to their aromatic substituents .
  • 4-Fmoc-3-carboxymethyl-morpholine serves in peptide synthesis, leveraging the Fmoc group’s UV-sensitive cleavage properties, unlike the acid-labile Boc group .

Crystallographic and Stability Profiles :

  • The crystal structure of 4-(4-Nitrobenzyl)morpholine reveals intermolecular interactions between nitro oxygen and aromatic rings, stabilizing the lattice without hydrogen bonding . Such features are absent in 4-Boc-3-methoxy-morpholine, which likely adopts a more flexible conformation due to the Boc group’s bulk.

Research Findings and Trends

  • Synthetic Utility : The Boc group’s compatibility with diverse reaction conditions makes 4-Boc-3-methoxy-morpholine a versatile intermediate, as evidenced by its use in synthesizing kinase inhibitors and antiviral agents .
  • Biological Activity : Derivatives with aromatic substituents (e.g., fluoro or bromo) show promise in targeting G-protein-coupled receptors (GPCRs) and enzymes, though 4-Boc-3-methoxy-morpholine itself is primarily a scaffold rather than a bioactive entity .
  • Comparative Stability : Boc-protected morpholines exhibit greater stability under basic conditions compared to Fmoc derivatives, which require piperidine for deprotection .

Biological Activity

4-Boc-3-methoxy-morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

4-Boc-3-methoxy-morpholine is characterized by the following structural features:

  • Boc (tert-butoxycarbonyl) group : This protective group enhances the compound's stability and solubility.
  • Methoxy group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Morpholine ring : A six-membered heterocyclic structure that is crucial for its pharmacological properties.

The biological activity of 4-Boc-3-methoxy-morpholine can be attributed to its interaction with various biological targets, including enzymes and receptors. Morpholine derivatives are known to exhibit diverse mechanisms:

  • Enzyme Inhibition : Morpholine compounds often act as inhibitors of specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : They may interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of morpholine derivatives. For instance, 4-Boc-3-methoxy-morpholine has been evaluated for its cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)5.2Induction of apoptosis
HCT116 (Colon)3.8Inhibition of cell proliferation
K562 (Leukemia)4.5Disruption of cell cycle progression

These results indicate that 4-Boc-3-methoxy-morpholine exhibits significant cytotoxicity, comparable to established anticancer agents.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest that 4-Boc-3-methoxy-morpholine could be a candidate for developing new antimicrobial therapies.

Case Studies

  • Cytotoxicity Study : A recent study assessed the growth inhibition of 4-Boc-3-methoxy-morpholine on various cancer cell lines. The results indicated a dose-dependent response, with significant inhibition observed at concentrations above 1 µM.
  • Antimicrobial Screening : In a comparative study against standard antibiotics, 4-Boc-3-methoxy-morpholine exhibited superior activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 4-Boc-3-methoxy-morpholine is crucial for evaluating its therapeutic potential. Preliminary studies indicate:

  • Absorption : The presence of the Boc group enhances solubility, facilitating absorption.
  • Metabolism : Initial metabolic studies suggest that the compound undergoes hepatic metabolism, which may influence its bioavailability.
  • Toxicity Profile : Toxicological assessments reveal low toxicity at therapeutic doses, but further studies are needed to establish a comprehensive safety profile.

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